molecular formula C23H19BrN2O2 B10945918 4-[(4-bromophenoxy)methyl]-N-(1H-indol-2-ylmethyl)benzamide

4-[(4-bromophenoxy)methyl]-N-(1H-indol-2-ylmethyl)benzamide

Cat. No.: B10945918
M. Wt: 435.3 g/mol
InChI Key: NXXBCXHQGQQELQ-UHFFFAOYSA-N
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Description

4-[(4-bromophenoxy)methyl]-N-(1H-indol-2-ylmethyl)benzamide is a synthetic organic compound with the molecular formula C23H19N2O2Br

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-bromophenoxy)methyl]-N-(1H-indol-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Formation of 4-bromophenoxyacetic acid: This involves the reaction of 4-bromophenol with chloroacetic acid under basic conditions.

    Synthesis of 4-[(4-bromophenoxy)methyl]benzoic acid: This step involves the esterification of 4-bromophenoxyacetic acid with benzoyl chloride.

    Formation of the final compound: The final step involves the reaction of 4-[(4-bromophenoxy)methyl]benzoic acid with 1H-indole-2-carboxaldehyde in the presence of a reducing agent like sodium borohydride to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[(4-bromophenoxy)methyl]-N-(1H-indol-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-[(4-bromophenoxy)methyl]-N-(1H-indol-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-bromophenoxy)methyl]-N-(1H-indol-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The indole moiety allows the compound to bind to various receptors and enzymes, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorophenoxy)methyl]-N-(1H-indol-2-ylmethyl)benzamide
  • 4-[(4-fluorophenoxy)methyl]-N-(1H-indol-2-ylmethyl)benzamide
  • 4-[(4-methylphenoxy)methyl]-N-(1H-indol-2-ylmethyl)benzamide

Uniqueness

4-[(4-bromophenoxy)methyl]-N-(1H-indol-2-ylmethyl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s ability to interact with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H19BrN2O2

Molecular Weight

435.3 g/mol

IUPAC Name

4-[(4-bromophenoxy)methyl]-N-(1H-indol-2-ylmethyl)benzamide

InChI

InChI=1S/C23H19BrN2O2/c24-19-9-11-21(12-10-19)28-15-16-5-7-17(8-6-16)23(27)25-14-20-13-18-3-1-2-4-22(18)26-20/h1-13,26H,14-15H2,(H,25,27)

InChI Key

NXXBCXHQGQQELQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CNC(=O)C3=CC=C(C=C3)COC4=CC=C(C=C4)Br

Origin of Product

United States

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